1-(Oxan-2-yl)pyrazole-5-methanamine
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Overview
Description
“1-(Oxan-2-yl)pyrazole-5-methanamine” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 . It is listed under the CAS number 1820642-31-6 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-(Oxan-2-yl)pyrazole-5-methanamine”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “1-(Oxan-2-yl)pyrazole-5-methanamine” consists of a pyrazole ring attached to an oxan-2-yl group and a methanamine group .Physical And Chemical Properties Analysis
The predicted boiling point of “1-(Oxan-2-yl)pyrazole-5-methanamine” is 346.0±37.0 °C, and its predicted density is 1.30±0.1 g/cm3 . Its pKa is predicted to be 9.09±0.29 .Scientific Research Applications
Synthesis and Characterization
- 1-(Oxan-2-yl)pyrazole-5-methanamine and similar compounds have been synthesized and characterized using various spectroscopic techniques. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved via polyphosphoric acid condensation, characterized by UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
Pharmacological Potential
- Pyrazole derivatives like 1-(Oxan-2-yl)pyrazole-5-methanamine have shown potential in pharmacology. For example, a series of 1,5-diarylpyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of celecoxib, a drug used in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Chemical Properties and Reactions
- The chemical properties and reactions of compounds similar to 1-(Oxan-2-yl)pyrazole-5-methanamine have been extensively studied. For instance, the synthesis and reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles for anticancer evaluation were reported (Gouhar & Raafat, 2015).
Molecular Docking Studies
- Molecular docking studies are conducted to explore the biological potential of compounds like 1-(Oxan-2-yl)pyrazole-5-methanamine. In one study, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were synthesized and their UV-vis absorption and fluorescence spectral characteristics were investigated (Jiang, Liu, Lv, & Zhao, 2012).
Safety and Hazards
Future Directions
As for future directions, the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry suggests that “1-(Oxan-2-yl)pyrazole-5-methanamine” and similar compounds may continue to be areas of interest for research .
properties
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-7-8-4-5-11-12(8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAVVMHGQVQNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-2-yl)pyrazole-5-methanamine | |
CAS RN |
1820642-31-6 |
Source
|
Record name | 1-[1-(oxan-2-yl)-1H-pyrazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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